molecular formula C16H18N4O2 B1678447 Piribedil CAS No. 3605-01-4

Piribedil

Numéro de catalogue B1678447
Numéro CAS: 3605-01-4
Poids moléculaire: 298.34 g/mol
Clé InChI: OQDPVLVUJFGPGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piribedil is an antiparkinsonian agent and a piperazine derivative. It acts as a D2 and D3 receptor agonist . It is used in the treatment of Parkinson’s disease, either as monotherapy or in combination with levodopa .


Synthesis Analysis

A method of synthesis for piribedil involves the use of piperonyl cyclonene, piperazine, and paraformaldehyde under the effect of hydrochloric acid for one-step synthesis of piperonylpiperazine, which is then used to synthesize piribedil with dichloro pyrimidine .


Chemical Reactions Analysis

Piribedil acts as a non-ergot partial dopamine D2/D3-selective agonist, blocks alpha2-adrenoreceptors, and has minimal effects on serotoninergic, cholinergic, and histaminergic receptors . It has been shown to improve parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia .

Applications De Recherche Scientifique

Treatment of Parkinson’s Disease

Specific Scientific Field

Neurology

Comprehensive and Detailed Summary of the Application

Parkinson’s disease (PD) is a neurodegenerative disorder that affects motor and non-motor functions . Piribedil, an antiparkinsonian drug and piperazine derivative, acts as a D2/D3 receptor agonist . It has been used in China for many years as monotherapy or in combination with levodopa .

Detailed Description of the Methods of Application or Experimental Procedures

Piribedil is administered as part of the management regimen for PD . It is used either as a standalone treatment or in combination with levodopa . The specific dosage and administration schedule would depend on the individual patient’s condition and response to treatment.

Thorough Summary of the Results or Outcomes Obtained

Clinical trials of Piribedil have shown positive results on both motor and non-motor symptoms of PD . It may decrease the incidence of dyskinesia, improve motor function and cognition, elevate mood, and reduce the risk of daytime somnolence .

Piribedil is primarily used in the field of neurology for the treatment of Parkinson’s disease. However, it’s important to note that while Piribedil has been extensively studied for its role in Parkinson’s disease, research into other potential applications is ongoing. Here’s a brief overview of another potential application:

Management of Non-motor Symptoms of Parkinson’s Disease

Comprehensive and Detailed Summary of the Application

Non-motor symptoms of Parkinson’s disease, such as apathy, can significantly impact the quality of life of patients . Piribedil, due to its unique pharmacological profile, has been investigated for its potential role in managing these non-motor symptoms .

Detailed Description of the Methods of Application or Experimental Procedures

Similar to its use in managing motor symptoms, Piribedil is administered orally, typically in doses ranging from 150 to 300 mg per day . The specific dosage and administration schedule would depend on the individual patient’s condition and response to treatment.

Thorough Summary of the Results or Outcomes Obtained

Pilot clinical studies suggest that Piribedil may improve non-motor symptoms, such as apathy . However, confirmatory trials are needed to establish the efficacy of Piribedil in this application .

Safety And Hazards

Piribedil can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

Orientations Futures

Piribedil has been used in China for many years as monotherapy or in combination with levodopa . Future research may focus on better understanding its antiparkinsonian profile . Pilot clinical studies suggest that piribedil may improve non-motor symptoms, such as apathy, but confirmatory trials are needed .

Propriétés

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPVLVUJFGPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride)
Record name Piribedil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045188
Record name Piribedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piribedil

CAS RN

3605-01-4
Record name Piribedil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3605-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piribedil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piribedil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piribedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piribedil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRIBEDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piribedil
Reactant of Route 2
Reactant of Route 2
Piribedil
Reactant of Route 3
Reactant of Route 3
Piribedil
Reactant of Route 4
Reactant of Route 4
Piribedil
Reactant of Route 5
Reactant of Route 5
Piribedil
Reactant of Route 6
Reactant of Route 6
Piribedil

Citations

For This Compound
7,070
Citations
A Güell, G Geraud, PH Jauzac… - Journal of Cerebral …, 1982 - journals.sagepub.com
… that recieved a dopaminergic agonist, piribedil, at a dose of 0.1 … , we demonstrate a similar action of piribedil on CBF in man. … Piribedil was given intrave nously by means of a 30-min …
Number of citations: 27 journals.sagepub.com
MJ Millan - Pharmacology & therapeutics, 2010 - Elsevier
… Of these, piribedil displays the unique cellular signature of: 1)… preclinical and therapeutic profile of piribedil, comparisons to … the mechanisms of action of piribedil and other antiparkinson …
Number of citations: 98 www.sciencedirect.com
S Perez-Lloret, O Rascol - CNS drugs, 2016 - Springer
… The tolerability and safety profile of piribedil fits with that of the class of dopaminergic … are not a concern with piribedil. The original combination of piribedil D 2 dopaminergic and alpha-2 …
Number of citations: 51 link.springer.com
J McCulloch, L Edvisson - European journal of pharmacology, 1980 - Elsevier
… Two aspects of the cerebrovascular action of the putative dopaminergic agonist, piribedil, … artery to piribedil and its metabolite, S584, were first examined and the effects of piribedil upon …
Number of citations: 30 www.sciencedirect.com
D Nagaraja, S Jayashree - American Journal of Psychiatry, 2001 - Am Psychiatric Assoc
… piribedil improves global cognitive function in patients with mild cognitive impairment. METHOD: In a 90-day randomized double-blind study, treatment with piribedil … agonist piribedil …
Number of citations: 232 ajp.psychiatryonline.org
P Jenner - Journal of neurology, 1992 - Springer
… However, in our studies in contrast to other dopamine agonists, in vivo piribedil interacts … piribedil may be limited by nausea and drowsiness. Indeed, in MPTP-treated primates piribedil …
Number of citations: 37 link.springer.com
M Ziegler, A Castro‐Caldas… - … : official journal of the …, 2003 - Wiley Online Library
… months: −10.0 points in the piribedil group vs. −6.7 points … piribedil group vs. 13 of 54 patients in the placebo group). In conclusion, a 6‐month oral administration of 150 mg/day piribedil …
O Rascol, B Dubois, AC Caldas, S Senn… - … : official journal of the …, 2006 - Wiley Online Library
Piribedil is a D 2 dopamine agonist, which has been shown to improve symptoms of Parkinson's disease (PD) when combined with L‐dopa. The objective of this study was to compare …
A Castro‐Caldas, P Delwaide, W Jost… - … : official journal of the …, 2006 - Wiley Online Library
… Piribedil and bromocriptine resulted in similar improvement on all UPDRS III subscores. Piribedil … of piribedil limited to the Wisconsin Card Sorting Test. An overall good tolerability of …
A Mittur - Current Drug Therapy, 2011 - ingentaconnect.com
… pleiotropy, and clinical properties of piribedil with a focus on its utility in the therapy … piribedil are related to current knowledge on its multifunctional pharmacology. Properties of piribedil …
Number of citations: 28 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.